methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate
Description
Properties
IUPAC Name |
methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)15-11-4-2-9(3-5-11)8-12(16)14-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHSNDPQCIGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(Cyclopropylcarbamoyl)methyl]aniline
The intermediate 4-[(cyclopropylcarbamoyl)methyl]aniline is synthesized through a two-step process:
-
Nitration and Reduction : 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using catalytic hydrogenation (H₂/Pd-C) in ethanol.
-
Amide Coupling : The carboxylic acid group is activated with oxalyl chloride (COCl₂) in tetrahydrofuran (THF), followed by reaction with cyclopropylamine to yield 4-[(cyclopropylcarbamoyl)methyl]aniline.
Methyl Carbamate Formation
The aniline intermediate reacts with methyl chloroformate (ClCO₂Me) in dichloromethane (DCM) with pyridine as a base, forming the target carbamate. This method mirrors the synthesis of methyl N-[4-(cyclohexylcarbamoyl)phenyl]carbamate, where analogous conditions achieved >80% yield.
Key Conditions :
-
Solvent: Dichloromethane
-
Base: Pyridine (1.1 eq)
-
Temperature: 0°C → room temperature
Catalytic Aminolysis Using Dimethyl Carbonate (DMC)
Direct Aminolysis of Aniline Derivative
Adapting the Zn/Al/Ce-catalyzed aminolysis reported for methyl N-phenyl carbamate, 4-[(cyclopropylcarbamoyl)methyl]aniline reacts with DMC under reflux. The mixed oxide catalyst (Zn/Al/Ce = 5:3:0.25 molar ratio) facilitates nucleophilic substitution at the methyl carbonate group.
Key Conditions :
-
Catalyst: Zn/Al/Ce mixed oxide (2.5% Ce)
-
Temperature: 160°C
-
Solvent: Solvent-free
-
Aniline:DMC molar ratio: 1:10
Oxidative Carbonylation Approach
Palladium-Catalyzed Carbonylation
Inspired by methyl N-phenyl carbamate synthesis, this method employs PdCl₂/CuCl₂ as a catalyst system. 4-[(Cyclopropylcarbamoyl)methyl]aniline undergoes oxidative carbonylation with methanol under CO/O₂ (95:5) at 100°C.
Key Conditions :
-
Catalyst: PdCl₂ (1 mol%), CuCl₂ (2 mol%)
-
Pressure: 30 bar CO/O₂
-
Solvent: Methanol
Coupling Reactions with TBTU
Carboxylic Acid Activation
4-[(Carboxymethyl)phenyl]carbamic acid methyl ester is synthesized via TBTU-mediated coupling of 4-aminophenylacetic acid with methyl chloroformate. Cyclopropylamine is subsequently introduced using TBTU in dimethylformamide (DMF).
Key Conditions :
-
Coupling agent: TBTU (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: DMF
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Methyl Chloroformate | High selectivity, mild conditions | Requires toxic reagents (oxalyl chloride) | 78% | Moderate |
| DMC Aminolysis | Solvent-free, recyclable catalyst | High temperature, long reaction time | 75% | High |
| Oxidative Carbonylation | Direct CO utilization | High-pressure equipment needed | 65% | Low |
| TBTU Coupling | Versatile for diverse substrates | Costly coupling reagents | 70% | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized into two groups: pharmaceutical intermediates (e.g., Rivaroxaban derivatives) and agrochemical carbamates/carboxamides (e.g., pesticidal agents). Key comparisons are outlined below:
Notes:
- Cyclopropylcarbamoyl vs. Morpholino Substituents: The cyclopropyl group in the target compound may confer greater metabolic stability compared to the morpholino group in Rivaroxaban intermediates, as cyclopropyl rings are known bioisosteres that resist oxidative degradation . Conversely, the morpholino group in Rivaroxaban intermediates enhances solubility and binding affinity to Factor Xa .
- Chlorinated Derivatives : Chlorine substitution (e.g., in agrochemical analogs) increases lipophilicity and target penetration, which is critical for pesticidal activity .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Rivaroxaban intermediates, such as lithium-mediated coupling and deprotection steps, as described in Patent ZL201110158823.3 .
Biological Activity
Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate, a carbamate derivative, has garnered attention in various fields of research due to its potential biological activity. This compound's structure, featuring both cyclopropyl and phenyl groups, suggests unique interactions within biological systems. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Cyclopropyl Group : Known for enhancing metabolic stability and bioactivity.
- Carbamate Moiety : Typically involved in enzyme inhibition and receptor interactions.
The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological effects.
Target Interactions
Carbamates generally interact with various enzymes and receptors. This compound is hypothesized to inhibit certain enzymes by forming stable carbamate groups that modify active sites. This interaction can lead to altered biochemical pathways, affecting processes such as:
- Enzyme Inhibition : Particularly against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
- Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : The compound is likely well-absorbed due to its lipophilic characteristics.
- Metabolism : Primarily metabolized in the liver, with potential biotransformation pathways leading to active metabolites.
- Excretion : Predominantly excreted via urine, necessitating studies on renal clearance rates.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity:
- Inhibition of MMPs : Studies demonstrate that derivatives of carbamates can selectively inhibit MMP-2 with low micromolar potency, suggesting therapeutic potential in treating conditions like cancer where MMPs play a critical role .
Case Studies
- Anti-inflammatory Effects : Preliminary studies have indicated that carbamate derivatives can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of tumors.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl N-phenyl carbamate | Phenyl group only | Moderate enzyme inhibition |
| Ethyl N-phenyl carbamate | Ethyl substitution | Reduced potency |
| Methyl N-(cyclopropylmethyl)carbamate | Cyclopropyl group only | Enhanced stability |
Q & A
Q. What are the common synthetic routes for methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate?
The compound can be synthesized via carbamate formation using isocyanate intermediates. A typical method involves reacting a cyclopropane-containing amine (e.g., cyclopropylcarbamoyl methylamine) with a phenyl ester derivative in the presence of a catalyst like HCl. For example, carbamates are often prepared by reacting alcohols with isocyanates under mild acidic conditions . Key steps include optimizing stoichiometry, solvent choice (e.g., chloroform), and purification via silica gel chromatography .
Q. How is hydrolysis of the carbamate group studied under varying pH conditions?
Hydrolysis of the carbamate moiety is evaluated under acidic (HCl) or basic (NaOH) conditions. Reaction progress is monitored using HPLC or NMR to track the formation of carboxylic acid and methanol byproducts. Kinetic studies reveal pH-dependent rates, with faster cleavage in basic media due to nucleophilic attack on the carbonyl carbon .
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR (¹H/¹³C) for functional group confirmation.
- HRMS for molecular weight validation (e.g., [M+1] ion analysis) .
- X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Advanced optimization involves:
- Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity.
- In-situ FTIR to monitor intermediate formation.
- Computational modeling (e.g., DFT) to predict transition states and energy barriers for side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition) are addressed by:
- Orthogonal assays (e.g., SPR vs. fluorescence-based assays) to confirm target engagement.
- Structural validation via co-crystallization with target proteins to identify binding modes .
- Meta-analysis of published data to account for experimental variability (e.g., cell line differences) .
Q. How does the crystal structure inform hydrogen-bonding interactions and stability?
X-ray studies reveal intermolecular N–H⋯O hydrogen bonds between the carbamate carbonyl and adjacent phenyl groups, stabilizing the lattice . Disorder analysis (e.g., cyclohexene ring occupancy ratios) further clarifies conformational flexibility and packing efficiency .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
SAR studies employ:
- Molecular docking (AutoDock, Schrödinger) to map substituent effects on binding affinity.
- QSAR models using descriptors like logP, polar surface area, and electrostatic potential .
- MD simulations to assess dynamic interactions with biological targets (e.g., enzymes) .
Q. How are hazardous intermediates managed during large-scale synthesis?
Safety protocols include:
- In-line quenching for reactive intermediates (e.g., isocyanates).
- Continuous flow reactors to minimize exposure and improve heat dissipation .
- Real-time gas monitoring for volatile byproducts (e.g., phosgene derivatives) .
Methodological Considerations
- Hydrogen Bonding Networks : Use Hirshfeld surface analysis to quantify intermolecular interactions and correlate with solubility/stability .
- Stereochemical Purity : Chiral HPLC or SFC separates enantiomers, critical for bioactive derivatives .
- High-Throughput Screening : Fragment-based libraries identify lead compounds with modified cyclopropane or carbamate groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
